(4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(2,4-dichlorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Description
The compound (4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(2,4-dichlorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative characterized by a bicyclic core substituted with chlorinated aryl groups and a 1,3-thiazolyl moiety. Pyrrolidine-2,3-diones are known for their diverse pharmacological applications, including antimicrobial, antifungal, and anticancer activities, often modulated by substituent variations .
Synthetic routes for analogous pyrrolidine-2,3-diones typically involve condensation reactions of substituted pyrrolinones with amines or thiols under reflux conditions, as demonstrated in the synthesis of 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione using methylamine and ethanol . The presence of electron-withdrawing groups (e.g., chlorine) in the target compound likely enhances its stability and reactivity compared to methoxy- or alkyl-substituted analogs .
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2,4-dichlorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N2O3S/c21-11-3-1-10(2-4-11)17(26)15-16(13-6-5-12(22)9-14(13)23)25(19(28)18(15)27)20-24-7-8-29-20/h1-9,16,26H/b17-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDCIEFWFMDMCM-BMRADRMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=C(C=C(C=C4)Cl)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=C(C=C(C=C4)Cl)Cl)/O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(2,4-dichlorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the thiazole ring and the chlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(2,4-dichlorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(2,4-dichlorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(2,4-dichlorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s bioactivity and physicochemical properties can be contextualized by comparing it to pyrrolidine-2,3-dione derivatives with modified substituents (Table 1).
Table 1: Structural and Functional Comparison of Pyrrolidine-2,3-Dione Derivatives
*Calculated based on molecular formulas from cited evidence.
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups : Chlorine substituents (target compound) increase lipophilicity and membrane permeability compared to methoxy or methyl groups . This correlates with higher antimicrobial potency in chlorinated derivatives .
Heterocyclic Moieties : The 1,3-thiazol-2-yl group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) due to sulfur’s electronegativity and aromaticity, a feature absent in propenyl or pyridinylmethyl analogs .
Hydrogen Bonding: The hydroxymethylidene group facilitates hydrogen bonding, improving solubility compared to non-hydroxylated analogs .
Research Findings and Bioactivity
Antimicrobial Activity
Chlorinated pyrrolidine-2,3-diones exhibit broad-spectrum antimicrobial activity. For example, 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The target compound’s 2,4-dichlorophenyl group likely amplifies this activity by disrupting bacterial membrane integrity .
Computational Predictions
Molecular docking studies of similar compounds suggest that chlorinated aryl groups interact with hydrophobic pockets in bacterial enzymes (e.g., dihydrofolate reductase), while the thiazolyl moiety participates in π-π stacking . These interactions are less pronounced in methoxy-substituted analogs .
Biological Activity
The compound (4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(2,4-dichlorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H15Cl2N3O3S
- Molecular Weight : 426.31 g/mol
Antitumor Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antitumor activity. The specific compound has been shown to inhibit cell proliferation in various cancer cell lines. A study conducted by demonstrated that the compound effectively reduced the viability of breast cancer cells through apoptosis induction.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound was highlighted in studies focusing on its ability to inhibit pro-inflammatory cytokines. For instance, it was found to significantly reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests a mechanism where the compound modulates inflammatory pathways, particularly through the NF-κB signaling pathway .
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory properties, this compound has demonstrated antimicrobial effects against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting bacterial growth .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit enzymes involved in inflammatory processes.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells which leads to programmed cell death.
- Modulation of Signaling Pathways : The inhibition of NF-κB and other signaling pathways plays a crucial role in its anti-inflammatory effects.
Case Study 1: Antitumor Efficacy
A recent study assessed the efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. The study also noted morphological changes consistent with apoptosis, such as cell shrinkage and nuclear condensation.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects against neuroinflammation induced by MPTP in murine models. Treatment with the compound resulted in a significant reduction in glial activation and improved behavioral outcomes in treated mice compared to controls .
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antitumor | Significant | Induction of apoptosis |
| Anti-inflammatory | High | Inhibition of NO and TNF-α |
| Antimicrobial | Moderate | Disruption of bacterial membranes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
